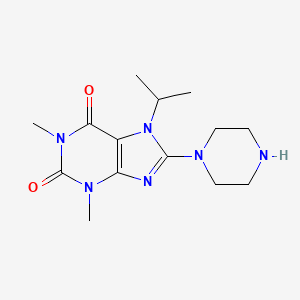![molecular formula C13H13BrN2O2 B5836283 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5836283.png)
1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention for its potential applications in scientific research. This compound has been studied for its ability to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. In
Mechanism of Action
1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the IκB kinase (IKK) β subunit. This modification prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and its subsequent activation of target genes.
Biochemical and Physiological Effects:
1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of NF-κB, 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has been shown to inhibit the activity of other kinases, such as JAK2 and STAT3, which are involved in cytokine signaling. 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In animal models, 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has been shown to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high degree of selectivity for NF-κB and has been shown to be effective in inhibiting its activity in various cell types and animal models. However, there are also limitations to the use of 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 in lab experiments. Its covalent modification of IKKβ can lead to off-target effects and potential toxicity. Additionally, the use of 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 may not accurately reflect the physiological regulation of NF-κB in vivo.
Future Directions
There are several future directions for the use of 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 in scientific research. One area of interest is the development of more selective inhibitors of NF-κB that do not have off-target effects. Another area of interest is the use of 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 in combination with other therapies, such as chemotherapy, to enhance their efficacy. Additionally, the role of NF-κB in various diseases, such as cancer and inflammatory disorders, continues to be an active area of research, and 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 may provide valuable insights into the pathogenesis and treatment of these diseases.
Synthesis Methods
1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-methylphenol with acetic anhydride to form 1-(4-bromo-2-methylphenoxy)acetone. This intermediate is then reacted with 3-methyl-1H-pyrazole in the presence of a base to form the final product, 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082.
Scientific Research Applications
1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has been widely used in scientific research as a tool to study the role of NF-κB in various cellular processes. NF-κB is a transcription factor that regulates the expression of genes involved in immune response, inflammation, cell survival, and proliferation. Dysregulation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has been shown to inhibit the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα.
properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-9-7-11(14)3-4-12(9)18-8-13(17)16-6-5-10(2)15-16/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCVTZYKQJPAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)COC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5836219.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5836240.png)

![ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5836248.png)


![4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile](/img/structure/B5836257.png)
![(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5836264.png)

![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
